3-Phenylacryloyl thiocyanate
CAS No.:
Cat. No.: VC0765608
Molecular Formula: C10H7NOS
Molecular Weight: 189.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H7NOS |
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Molecular Weight | 189.24 g/mol |
IUPAC Name | S-cyano (E)-3-phenylprop-2-enethioate |
Standard InChI | InChI=1S/C10H7NOS/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ |
Standard InChI Key | CFWLZDJNFBPKRH-VOTSOKGWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)SC#N |
SMILES | C1=CC=C(C=C1)C=CC(=O)SC#N |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)SC#N |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Phenylacryloyl thiocyanate is a chemical compound that combines a phenylacryloyl moiety with a thiocyanate (-SCN) functional group. The phenylacryloyl portion consists of a phenyl ring connected to an α,β-unsaturated carbonyl system (acryloyl group), and this is further conjugated with a thiocyanate group. The structural backbone can be represented as C₆H₅-CH=CH-CO-SCN, where the phenyl ring is connected to the α,β-unsaturated carbonyl system, which is then linked to the thiocyanate moiety.
Physical Properties
Based on structural analysis and comparison with related compounds, 3-Phenylacryloyl thiocyanate likely exhibits the following properties:
Property | Predicted Value/Characteristic |
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Physical State | Solid at room temperature |
Solubility | Limited solubility in water; likely soluble in organic solvents |
Stability | Moderate stability; potentially reactive at the thiocyanate and α,β-unsaturated carbonyl sites |
Molecular Weight | Approximately 189.22 g/mol |
Functional Groups | Phenyl ring, α,β-unsaturated carbonyl, thiocyanate |
Chemical Reactivity
The compound is expected to display reactivity patterns influenced by both its phenylacryloyl moiety and thiocyanate functional group. The α,β-unsaturated carbonyl system can participate in nucleophilic addition reactions, particularly Michael additions, which is a characteristic feature of many phenylacryloyl derivatives . The thiocyanate group, similar to that observed in other thiocyanate compounds, can undergo various transformations including nucleophilic displacement reactions .
Synthesis and Related Derivatives
Related Phenylacryloyl Derivatives
Recent research has described the synthesis of novel 1-Phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives, which incorporate the phenylacryloyl group along with carbohydrazide and cyclopropanamide functionalities . The synthesis method involves a facile approach that yielded 20 new derivatives with good purity and yield . While these compounds contain the phenylacryloyl group rather than the specific thiocyanate derivative, they provide insight into potential synthetic strategies and reactivity patterns.
Significance of the Thiocyanate Group
The thiocyanate (-SCN) functional group is a versatile component in organic chemistry and biochemistry. As detailed in recent literature, thiocyanate functions in host defense mechanisms as part of secreted lactoperoxidase (LPO) microbicidal pathways . It serves as a preferred substrate for various peroxidase enzymes, including lactoperoxidase, eosinophil peroxidase, and myeloperoxidase . The incorporation of this functional group into organic molecules can impart interesting biological properties.
Biological Activities and Applications
Theoretical Applications in Respiratory Diseases
Thiocyanate compounds have shown potential applications in respiratory diseases, particularly cystic fibrosis (CF). Research indicates that thiocyanate is transported by the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) protein, and its deficiency may contribute to the poor bacterial clearance observed in CF patients . Additionally, thiocyanate has antioxidant properties that can protect cells against oxidizing agents such as hypochlorous acid (HOCl) . The integration of the phenylacryloyl group with thiocyanate might create a molecule with enhanced stability or delivery capabilities for respiratory applications.
Disease/Condition | Potential Mechanism | Therapeutic Implications |
---|---|---|
Cancer | Possible ITK inhibition or novel cytotoxic mechanisms | Targeted therapy development |
Respiratory Infections | Enhanced antimicrobial action through thiocyanate-mediated mechanisms | Treatment of resistant infections |
Cystic Fibrosis | CFTR-independent delivery of thiocyanate functionality | Restoration of host defense capabilities |
Inflammatory Conditions | Antioxidant properties via thiocyanate moiety | Reduction of oxidative stress |
Analytical Techniques and Characterization
Spectroscopic Identification
The characterization of 3-Phenylacryloyl thiocyanate would likely involve similar analytical techniques to those used for related compounds:
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FT-IR spectroscopy would show characteristic absorbance bands for:
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The C=O stretching of the acryloyl group (~1680-1700 cm⁻¹)
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The -SCN group (~2150-2170 cm⁻¹)
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The C=C stretching of the α,β-unsaturated system (~1620-1640 cm⁻¹)
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The aromatic C-H and C=C stretching from the phenyl ring
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NMR spectroscopy:
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¹H NMR would show signals for the aromatic protons, the olefinic protons of the C=C bond, with characteristic coupling patterns
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¹³C NMR would display signals for the carbonyl carbon, the thiocyanate carbon, the olefinic carbons, and the aromatic carbons
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These characterization techniques would be similar to those used for the phenylacryloyl cyclopropane carbohydrazide derivatives described in recent literature .
Colorimetric Detection Methods
Thiocyanate compounds are often detected using colorimetric methods, particularly through reaction with iron (III) to form ferric thiocyanate, which produces a characteristic red color . This property could potentially be used for the detection and quantification of 3-Phenylacryloyl thiocyanate or its degradation products in various matrices.
Structure-Activity Relationships
Impact of Structural Components
The biological activity of 3-Phenylacryloyl thiocyanate would be influenced by its structural components:
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The phenylacryloyl group:
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The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially reacting with nucleophilic sites in biological molecules
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The phenyl ring can engage in hydrophobic and π-π stacking interactions with target proteins
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The thiocyanate group:
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Can participate in enzymatic reactions, particularly with peroxidases
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May contribute to antimicrobial activity through formation of hypothiocyanous acid
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Can act as a nucleophile in certain environments
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Comparison with Related Compounds
Research Gaps and Future Directions
Current Limitations in Knowledge
The specific research on 3-Phenylacryloyl thiocyanate appears limited based on available literature. Major knowledge gaps include:
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Definitive synthesis methods and optimization
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Physical and chemical property characterization
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Specific biological activity profiles
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Structure-activity relationships
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Toxicity and pharmacokinetic data
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